molecular formula C23H31N3O2S B2608415 4-butyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 957624-86-1

4-butyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Cat. No. B2608415
M. Wt: 413.58
InChI Key: LUSZPVWFGPWQAK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle consisting of two nitrogen atoms and three carbon atoms in a five-membered ring . Pyrazoles are known for their diverse biological activities and are used as building blocks in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The thieno group could potentially be introduced through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring and the thieno group would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The pyrazole ring, for example, can participate in various reactions such as N-alkylation, N-acylation, and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring could enhance the compound’s stability and reactivity .

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives have been identified as potential inhibitors of photosynthetic electron transport. This property suggests their utility in developing new herbicides that target photosynthesis in plants. Compounds within this class have shown inhibitory effects comparable to commercial herbicides, indicating their potential in agricultural chemistry for weed control and management (Vicentini et al., 2005).

Material Science and Polymer Chemistry

In material science, pyrazole derivatives have been utilized to synthesize new compounds with novel optical properties. For example, the synthesis of 2,5-di(2-thienyl)pyrrole derivatives has led to materials with enhanced stability and lower band gaps, important for applications in conducting polymers and optoelectronics (Soyleyici et al., 2013).

Antimicrobial and Anticancer Applications

Pyrazole-based compounds have been explored for their antimicrobial and anticancer activities. Novel analogs have demonstrated promising antibacterial properties, especially against strains like Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at effective concentrations (Palkar et al., 2017). Furthermore, some derivatives have shown potent antiproliferative activities against human cancer cell lines, indicating their potential as cancer therapeutic agents (Sayed et al., 2019).

Bio-Based Monomer and Polymer Production

Metabolic engineering strategies have been employed to produce bio-based monomers and polymers from microorganisms, showcasing the versatility of pyrazole and similar compounds in sustainable material production. These strategies aim at producing a variety of chemical precursors for polyamides, polyesters, and other polymers, contributing to the development of bio-based and environmentally friendly materials (Chung et al., 2015).

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their properties, and evaluate their potential applications, particularly in medicinal chemistry .

properties

IUPAC Name

4-butyl-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S/c1-3-4-8-17-10-12-18(13-11-17)23(27)24-22-19-14-29(28)15-20(19)25-26(22)21-9-6-5-7-16(21)2/h5-7,9,17-18H,3-4,8,10-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSZPVWFGPWQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

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